molecular formula C18H23N3O2 B12257630 N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12257630
M. Wt: 313.4 g/mol
InChI Key: OQYUJYDIIISALE-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a furan ring, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H23N3O2/c1-13-12-16(14(2)23-13)18(22)21-10-7-15(8-11-21)20(3)17-6-4-5-9-19-17/h4-6,9,12,15H,7-8,10-11H2,1-3H3

InChI Key

OQYUJYDIIISALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with piperidin-4-ylamine to form the intermediate. This intermediate is subsequently reacted with N-methylpyridin-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine and pyridine derivatives.

Scientific Research Applications

N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine: shares structural similarities with other compounds containing furan, piperidine, and pyridine rings.

    2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in organic synthesis.

    Piperidine derivatives: Widely used in pharmaceuticals and organic synthesis.

    Pyridine derivatives: Commonly used as solvents, reagents, and in the synthesis of various organic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

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